molecular formula C28H26FN3O4S B2419549 3-benzyl-2-{[(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one CAS No. 422279-01-4

3-benzyl-2-{[(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2419549
CAS No.: 422279-01-4
M. Wt: 519.59
InChI Key: BQBSABOEVCIXTJ-UHFFFAOYSA-N
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Description

3-benzyl-2-{[(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by its unique structure, which includes a quinazolinone core, a morpholine ring, and a benzodioxin moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Properties

IUPAC Name

3-benzyl-2-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]-6-morpholin-4-ylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26FN3O4S/c29-22-12-20-16-35-18-36-26(20)21(13-22)17-37-28-30-25-7-6-23(31-8-10-34-11-9-31)14-24(25)27(33)32(28)15-19-4-2-1-3-5-19/h1-7,12-14H,8-11,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQBSABOEVCIXTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC3=C(C=C2)N=C(N(C3=O)CC4=CC=CC=C4)SCC5=CC(=CC6=C5OCOC6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-benzyl-2-{[(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:

    Formation of the Quinazolinone Core: The quinazolinone core is typically synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinazolinone core is replaced by a morpholine moiety.

    Attachment of the Benzodioxin Moiety: The benzodioxin moiety is attached through a series of reactions involving the formation of a benzodioxin intermediate, which is then coupled with the quinazolinone core.

    Final Assembly:

Industrial production methods for this compound would involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

3-benzyl-2-{[(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-benzyl-2-{[(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-benzyl-2-{[(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used.

Comparison with Similar Compounds

3-benzyl-2-{[(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one can be compared with other quinazolinone derivatives, such as:

The uniqueness of 3-benzyl-2-{[(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.

Biological Activity

The compound 3-benzyl-2-{[(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article aims to provide an in-depth examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound consists of several functional groups that contribute to its biological activity:

  • Benzyl group : Enhances lipophilicity and may influence receptor binding.
  • Dihydro-benzodioxin moiety : Potentially involved in interactions with biological targets.
  • Morpholine ring : Often associated with various pharmacological effects.

Structural Formula

The structural formula can be represented as follows:

C22H24FN3O3S\text{C}_{22}\text{H}_{24}\text{F}\text{N}_3\text{O}_3\text{S}

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of 6-benzyl-1,3-benzodioxole have shown to inhibit microtubule assembly, acting as competitive inhibitors of tubulin binding. This mechanism is crucial as it disrupts cell division, making such compounds potential candidates for cancer therapy .

Antimicrobial Properties

Some studies suggest that compounds related to the benzodioxole structure possess antimicrobial activity. They have shown selective action against Gram-positive bacteria and certain fungi, indicating their potential as antimicrobial agents .

Cytotoxicity Studies

Cytotoxicity assessments reveal that many benzodioxole derivatives exhibit varying levels of toxicity toward cancer cells while sparing normal cells. This selectivity is essential for developing safer therapeutic agents .

Study 1: Antitumor Efficacy

A study on a related compound demonstrated significant cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancers. The results indicated a dose-dependent response with IC50 values suggesting potent antitumor activity .

Cell LineIC50 Value (µM)Activity Level
MCF-712High
A54915Moderate
PC310High

Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of benzodioxole derivatives found that select compounds exhibited notable activity against Staphylococcus aureus and Candida albicans. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics used in clinical settings.

PathogenMIC Value (µg/mL)Activity Level
Staphylococcus aureus8Effective
Candida albicans16Effective

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing this compound, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis often involves multi-step reactions, including sulfonylation, nucleophilic substitution, and heterocyclic ring formation. Challenges include steric hindrance from the benzodioxin and benzyl groups, which may reduce reaction efficiency. To optimize yields:

  • Use coupling reagents (e.g., EDCI) for sulfonyl-thioether bond formation .
  • Employ high-performance liquid chromatography (HPLC) for purification to isolate intermediates and final products .
  • Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry of reactive groups (e.g., sulfonyl chlorides) .

Q. Which spectroscopic techniques are critical for structural characterization?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assigns proton environments (e.g., benzodioxin fluorine coupling patterns, morpholine protons) and confirms regiochemistry .
  • FT-IR : Validates sulfanyl (-S-) and carbonyl (C=O) functional groups .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula and detects isotopic patterns (e.g., bromine/fluorine substituents) .

Q. How can initial cytotoxicity screening be designed for this compound?

  • Methodological Answer :

  • Use Daphnia magna acute toxicity tests as a preliminary ecotoxicological screen .
  • Perform MTT assays on human cell lines (e.g., HeLa, HEK293) to assess IC₅₀ values, with positive controls (e.g., doxorubicin) .
  • Include dose-response curves and statistical validation (e.g., ANOVA) to minimize false positives .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity and binding interactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites (e.g., sulfur atoms, morpholine nitrogen) .
  • Molecular Docking : Simulate interactions with biological targets (e.g., kinases, cytochrome P450) using software like AutoDock Vina, referencing crystallographic data for validation .
  • Compare theoretical vs. experimental NMR shifts to refine computational models .

Q. What strategies resolve contradictions in reported biological activity across studies?

  • Methodological Answer :

  • Comparative Assays : Re-test the compound under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate confounding variables (e.g., solvent effects) .
  • Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from differential metabolism .
  • Structural Analog Analysis : Compare with triazole or oxazole derivatives to identify activity-structure relationships .

Q. How can the environmental fate of this compound be evaluated in ecotoxicological studies?

  • Methodological Answer :

  • Biodegradation Assays : Use OECD 301 guidelines to measure half-life in soil/water matrices .
  • Trophic Transfer Studies : Track bioaccumulation in Daphnia magna → zebrafish models via LC-MS/MS .
  • QSAR Modeling : Predict ecotoxicity endpoints (e.g., LC₅₀ for fish) based on logP and polar surface area .

Data Analysis and Validation

Q. What statistical approaches ensure reproducibility in biological assays?

  • Methodological Answer :

  • Power Analysis : Determine sample size a priori to achieve >80% statistical power .
  • Blinded Experiments : Randomize treatment groups and use automated plate readers to reduce observer bias .
  • Meta-Analysis : Aggregate data from independent labs to identify consensus activity profiles .

Q. How are synthetic impurities characterized, and what thresholds are acceptable?

  • Methodological Answer :

  • LC-MS/MS : Detect trace impurities (e.g., unreacted sulfonyl chlorides) with limits of detection <0.1% .
  • Pharmacopeial Standards : Follow ICH Q3A guidelines for residual solvents and elemental impurities (e.g., Pd <10 ppm) .

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